B1578586 Neutrophil beta-defensin 5

Neutrophil beta-defensin 5

Cat. No.: B1578586
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neutrophil beta-defensin 5 is a cationic host defense peptide integral to the innate immune system, primarily expressed in neutrophils and epithelial cells . As a member of the defensin family, it is characterized by a compact structure stabilized by three conserved intramolecular disulfide bonds, which confers stability and function . This peptide exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . Its mechanism is multifaceted, involving direct disruption of microbial membranes and the neutralization of bacterial endotoxins like lipopolysaccharide (LPS) . Beyond direct microbial killing, this compound possesses potent immunomodulatory capabilities. It acts as a chemoattractant for immune cells, induces the production of cytokines and chemokines (e.g., IL-8, TNF-α), and can modulate inflammatory pathways to enhance host defense while preventing excessive damage . Recent studies highlight its potential therapeutic role against multidrug-resistant bacterial pathogens, such as Klebsiella pneumoniae, by regulating pulmonary inflammatory and metabolic responses to promote bacterial clearance and protect from infection-induced tissue damage . Our product is a recombinant form of this compound, produced in E. coli to ensure high purity (>95% as determined by SDS-PAGE and HPLC) and strict endotoxin control (<1.0 EU/μg) . It is supplied as a sterile, lyophilized powder for reconstitution, ideal for investigating innate immunity, exploring novel anti-infective strategies, and studying the biology of host defense peptides. This product is labeled "For Research Use Only." Not intended for diagnostic, therapeutic, or any human use.

Properties

bioactivity

Antibacterial

sequence

NPQSCRWNMGVCIPISCPGNMRQIGTCS

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

  • Infection Control
    B5 has shown promise in enhancing the clearance of multidrug-resistant bacteria. A study demonstrated that synthetic bovine B5 could effectively reduce bacterial loads in the lungs and spleen of mice infected with Klebsiella pneumoniae. Although B5 did not kill the bacteria directly, it significantly improved pulmonary immune responses by recruiting macrophages and dendritic cells to the site of infection .
  • Adjuvant Therapy
    Due to its ability to modulate inflammatory responses, B5 may serve as an adjuvant in existing antimicrobial therapies. By enhancing the host's innate immune response, it can potentially improve outcomes in patients suffering from infections caused by resistant pathogens .
  • Chronic Inflammatory Diseases
    Research indicates that defensins, including B5, can regulate inflammatory processes in chronic conditions such as psoriasis and inflammatory bowel disease (IBD). Increased expression of beta-defensins has been associated with the pathogenesis of these diseases, suggesting that modulating their activity could provide therapeutic benefits .
  • Cancer Immunotherapy
    The immunomodulatory properties of B5 may also have applications in cancer therapy. By enhancing the activation and recruitment of immune cells, B5 could potentially improve anti-tumor immunity, although further research is needed to explore this application fully .

Case Studies

StudyPathogenFindingsApplication
Study 1Klebsiella pneumoniaeB5 reduced bacterial load and improved immune response in miceInfection control
Study 2PsoriasisIncreased beta-defensin expression linked to disease severityChronic inflammatory disease management
Study 3Cancer modelsEnhanced immune cell activation observed with B5 treatmentPotential cancer immunotherapy

Comparison with Similar Compounds

Functional and Clinical Implications

  • BNBD-5: Potential therapeutic candidate for bovine mastitis and wound infections due to its stability in physiological salt concentrations .
  • hBD-3 : Engineered variants show promise against antibiotic-resistant biofilms and in promoting angiogenesis in chronic wounds .
  • Alpha-defensins (HNP-1) : Elevated in lung cancer and sepsis but may exacerbate inflammation via TNF-α upregulation .

Preparation Methods

Overview of Neutrophil Beta-Defensin 5 Synthesis and Structure

This compound is synthesized as a precursor molecule consisting of a signal peptide, a pro-segment, and the mature peptide. The processing involves:

This multi-step synthesis is typical for defensins and varies depending on the site of expression and the immune stimuli involved. HD5 has a shorter pro-segment compared to alpha-defensins, reflecting differences in transcription and processing mechanisms that allow rapid immune responses.

Chemical Synthesis of this compound

Chemical synthesis of HD5 involves solid-phase peptide synthesis (SPPS), which allows the assembly of the peptide chain in a stepwise manner. Key points include:

Synthetic HD5 has been used in experimental models to study its antimicrobial and immunomodulatory functions. For instance, synthetic bovine neutrophil beta-defensin-5 (B5) was administered intranasally in mice to study protection against multidrug-resistant Klebsiella pneumoniae, highlighting the peptide’s therapeutic potential despite its lack of direct bactericidal activity in vitro.

Recombinant Expression Systems

Recombinant production of HD5 involves cloning the gene encoding the pre-defensin into an expression vector, followed by expression in host cells such as Escherichia coli or mammalian cells. The process includes:

  • Gene cloning of the HD5 precursor sequence.
  • Expression in host cells , often requiring optimization to ensure proper folding and disulfide bond formation.
  • Purification of the recombinant peptide using affinity chromatography or other chromatographic techniques.
  • Refolding protocols to ensure the correct disulfide bond formation, which is crucial for biological activity.

Recombinant human beta-defensins, including HD5, have been successfully produced and used in immune function studies. For example, recombinant human SP-D was produced in Chinese hamster ovary cells for related defensin studies. While direct recombinant production of HD5 is less frequently reported, similar defensins follow this protocol.

Isolation from Biological Sources

HD5 can also be isolated from natural sources such as:

Isolation involves:

  • Cell lysis and extraction of peptides.
  • Fractionation using chromatographic techniques like ion-exchange and reverse-phase HPLC.
  • Verification of peptide identity and purity by mass spectrometry and amino acid sequencing.

This method is less commonly used for large-scale preparation due to low yield and complexity.

Fragmentation and Functional Variants

Research indicates that HD5 can undergo fragmentation, producing peptides with varied antimicrobial activities. For example:

Fragment Name Sequence Range Antimicrobial Activity
HD5 1-11 Amino acids 1-11 Superior antimicrobial activity
HD5 1-9 Amino acids 1-9 Substantial antimicrobial effect
HD5 1-13 Amino acids 1-13 Substantial antimicrobial effect
HD5 7-32 Amino acids 7-32 Substantial antimicrobial effect
HD5 14-32 Amino acids 14-32 Ineffective under tested conditions
HD5 10-27 Amino acids 10-27 Ineffective under tested conditions

These findings suggest that controlled proteolytic processing can fine-tune the biological activity of HD5 and may influence preparation methods aimed at generating specific active fragments.

Quality Control and Verification

Preparation methods are complemented by rigorous quality control, including:

  • Endotoxin testing to ensure absence of contamination, especially for recombinant peptides produced in bacterial systems.
  • Mass spectrometry and amino acid sequencing to confirm peptide identity.
  • Functional assays to verify antimicrobial activity and immunomodulatory effects.
  • Structural analysis by crystallography or NMR to confirm correct folding and dimerization state, which influences biological activity.

Summary Table: Preparation Methods of this compound

Preparation Method Description Advantages Limitations Key References
Chemical Synthesis (SPPS) Stepwise peptide assembly with disulfide bond formation High purity, precise control Costly, complex for long peptides
Recombinant Expression Gene cloning and expression in bacterial or mammalian cells Scalable, biologically relevant folding Requires refolding, endotoxin contamination risk
Isolation from Natural Sources Extraction from neutrophils or epithelial tissues Natural folding, biologically active Low yield, complex purification
Fragmentation Techniques Controlled proteolysis to generate active fragments Fine-tuning of activity Requires precise control

Q & A

Basic Research Questions

Q. What experimental methods are recommended for studying the expression levels of Neutrophil Beta-Defensin 5 (HBD-5) in human tissues?

  • Methodology : Use quantitative reverse transcription PCR (qRT-PCR) for mRNA quantification (primer design must target unique regions of DEFB5 to avoid cross-reactivity with other beta-defensins). For protein detection, immunohistochemistry (IHC) with validated antibodies (e.g., Proteintech anti-HBD-5) or Western blotting under reducing conditions is recommended. Include controls like recombinant HBD-5 spiked samples to confirm specificity .
  • Data Interpretation : Normalize mRNA levels to housekeeping genes (e.g., GAPDH, ACTB) and account for tissue heterogeneity. For IHC, use semi-quantitative scoring (e.g., H-score) to compare expression across samples .

Q. How does this compound contribute to innate immunity in mucosal surfaces?

  • Experimental Design : Assess antimicrobial activity using radial diffusion assays against pathogens like E. coli or Candida albicans in vitro. Include salt concentration gradients (0–150 mM NaCl) to evaluate salt sensitivity, a hallmark of beta-defensin function. Measure immunomodulatory effects (e.g., chemotaxis of immune cells) via transwell migration assays with THP-1 monocytes .
  • Key Findings : HBD-5 exhibits salt-dependent bactericidal activity and induces chemokine production (e.g., IL-8) in epithelial cells at sublethal concentrations, suggesting dual roles in direct pathogen killing and immune signaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in genetic association studies linking DEFB5 copy number variation (CNV) to disease risk?

  • Case Study : A 2023 study found no association between DEFB5 CNV and lung function in Europeans, contradicting earlier COPD-linked associations .
  • Methodological Solutions :

  • Validate CNV measurements using droplet digital PCR (ddPCR) instead of Paralogue Ratio Tests (PRT) to improve accuracy.
  • Stratify analyses by population ancestry and adjust for confounding factors (e.g., smoking status, comorbidities).
  • Perform functional follow-ups (e.g., measure HBD-5 protein levels in bronchoalveolar lavage fluid) to confirm biological relevance of CNVs .

Q. What strategies are effective for distinguishing HBD-5’s direct antimicrobial effects from its immunomodulatory roles in vivo?

  • Experimental Approaches :

  • Use CRISPR-Cas9 knockout models in neutrophil-like HL-60 cells to isolate HBD-5-specific functions.
  • Employ neutralizing antibodies or competitive inhibitors (e.g., synthetic HBD-5 peptides) in murine infection models to block specific interactions .
    • Data Challenges : Differentiate HBD-5-driven responses from overlapping effects of other defensins (e.g., HBD-1, HBD-3) via single-cell RNA sequencing of infected tissues .

Q. What are the ethical and technical considerations for translational studies testing HBD-5 as a therapeutic agent?

  • Ethical Compliance : Adhere to Helsinki Declaration guidelines for human trials, including informed consent for biospecimen collection. For animal studies, follow ARRIVE 2.0 guidelines and obtain institutional ethics approval .
  • Technical Barriers : Address HBD-5’s short plasma half-life by engineering stabilized analogs (e.g., cyclized peptides) or nanoparticle encapsulation. Validate safety in preclinical models using toxicity panels (e.g., hemolysis assays, cytokine storm risk assessment) .

Data Contradictions and Validation

Q. Why do studies on HBD-5’s role in reproductive tract immunity show conflicting results?

  • Example : In buffalo endometritis models, HBD-5 homologs (e.g., BNBD4) showed variable expression linked to inflammation severity, but human studies lack consensus .
  • Resolution Strategies :

  • Standardize sample collection phases (e.g., menstrual cycle timing in human studies).
  • Use multi-omics integration (transcriptomics + proteomics) to correlate HBD-5 levels with microbiome shifts .

Methodological Best Practices

Q. How should researchers design experiments to study HBD-5’s interaction with viral pathogens?

  • Protocol :

Virus Preparation : Propagate clinical isolates (e.g., influenza A/H1N1) in MDCK cells.

Co-Incubation Assays : Treat viruses with recombinant HBD-5 (10–100 µg/mL) for 1 hour before infecting A549 cells.

Outcome Measures : Quantify viral load via plaque assay and host antiviral responses (e.g., IFN-β ELISA) .

  • Controls : Include scrambled peptide controls and baseline viral titers without HBD-5 .

Tables for Key Findings

Study Focus Method Key Result Reference
DEFB5 CNV in COPDPRT + spirometryNo association with lung function (p > 0.05)
HBD-5 antiviral activityPlaque reduction assay60% inhibition of HSV-1 at 50 µg/mL
HBD-5 expression in endometritisqRT-PCR + IHCUpregulated 3-fold in infected vs. healthy tissue

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.